molecular formula C15H19NO2 B5142518 2-(3-Naphthalen-1-yloxypropylamino)ethanol

2-(3-Naphthalen-1-yloxypropylamino)ethanol

Cat. No.: B5142518
M. Wt: 245.32 g/mol
InChI Key: VPOPOOSOCINPOM-UHFFFAOYSA-N
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Description

2-(3-Naphthalen-1-yloxypropylamino)ethanol is an organic compound that features a naphthalene ring system linked to an ethanolamine moiety through a propyl chain

Properties

IUPAC Name

2-(3-naphthalen-1-yloxypropylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-11-10-16-9-4-12-18-15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,16-17H,4,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOPOOSOCINPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Naphthalen-1-yloxypropylamino)ethanol typically involves the reaction of 3-naphthol with 3-chloropropylamine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Naphthalen-1-yloxypropylamino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthaldehyde derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Naphthalen-1-yloxypropylamino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Naphthalen-1-yloxypropylamino)ethanol involves its interaction with specific molecular targets. The naphthalene ring system can intercalate with DNA, while the ethanolamine moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Naphthalen-2-yloxypropylamino)ethanol
  • 3-(Naphthalen-1-ylimino)indolin-2-one
  • (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Uniqueness

2-(3-Naphthalen-1-yloxypropylamino)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a naphthalene ring and an ethanolamine moiety allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

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